Desacetyl Cephapirin Sodium Salt

Overview

Description

Desacetyl Cephapirin Sodium Salt is an active metabolite of the cephalosporin antibiotic cefapirin. It is known for its antibacterial properties and is effective against a range of bacteria including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Staphylococcus aureus .

Mechanism of Action

Target of Action

Desacetyl Cephapirin Sodium Salt, also known as Desacetyl cefapirin, is an active metabolite of the cephalosporin antibiotic cefapirin . It has antimicrobial activity against various bacteria, including E. coli, K. pneumoniae, P. mirabilis, and S. aureus .

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . These PBPs are essential for the final step of peptidoglycan synthesis, which is critical for bacterial cell wall integrity. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

This compound affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting the PBPs, it disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, bacterial cell lysis .

Pharmacokinetics

The pharmacokinetics of sodium cefapirin, from which this compound is metabolized, has been studied in mice, rats, and dogs . Cefapirin is metabolized into Desacetyl Cephapirin, with the rate and extent of metabolism decreasing from rodents to dogs . In the species examined, the plasma elimination half-life of cefapirin and Desacetyl Cephapirin was 0.4 to 0.9 hours .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, it causes bacterial cell lysis and death, effectively combating bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, with it being soluble in DMSO and slightly soluble in methanol and water . Additionally, its stability can be affected by storage conditions, with optimal stability achieved when stored at -20°C in an inert atmosphere . Furthermore, its antimicrobial activity can be influenced by the specific strain of bacteria and the local environment within the host organism .

Biochemical Analysis

Biochemical Properties

Desacetyl Cephapirin Sodium Salt interacts with various enzymes and proteins in biochemical reactions. It exhibits inhibitory activity on Streptococcus dysgalactiae, with MIC 50s both of 0.25 µg/mL for clinical and subclinical bacterial strain . It also exhibits inhibitory activity on coagulase-negative staphylococci mastitis pathogen, with MIC 50s both of 0.12 µg/mL for clinical and subclinical bacterial strain .

Cellular Effects

This compound influences cell function by exerting antimicrobial effects on certain bacteria. It has been found to be active against E. coli, K. pneumoniae, P. mirabilis, and S. aureus

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, likely through binding to penicillin-binding proteins (PBPs) located under the cell wall of susceptible bacteria . This results in the inhibition of bacterial cell-wall synthesis, leading to high osmotic pressure in the cell and rupture of the cytoplasmic membrane .

Dosage Effects in Animal Models

This compound is used for intramammary treatment of mastitis in dry and lactating cows in recommended doses of 200 to 300 mg/quarter The effects of the product vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways as an active metabolite of Cephapirin

Preparation Methods

Desacetyl Cephapirin Sodium Salt can be synthesized through the hydrolysis of cefapirin. The reaction involves the removal of the acetyl group from cefapirin, resulting in the formation of desacetyl cefapirin. The process typically requires specific reaction conditions, including the use of a base such as sodium hydroxide .

Chemical Reactions Analysis

Desacetyl Cephapirin Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Desacetyl Cephapirin Sodium Salt has several scientific research applications:

Chemistry: It is used as a reference compound in the study of cephalosporin antibiotics.

Biology: It is utilized in microbiological studies to understand bacterial resistance mechanisms.

Medicine: this compound is studied for its potential use in treating bacterial infections.

Industry: It is used in the development of new antibacterial agents and in quality control processes for antibiotic production

Comparison with Similar Compounds

Desacetyl Cephapirin Sodium Salt is similar to other cephalosporin antibiotics such as cefapirin, cefalotin, and cefotaxime. it is unique in its specific activity against certain bacteria and its role as an active metabolite. Unlike cefapirin, which is used in injectable formulations, desacetyl cefapirin is primarily used in research settings .

Similar Compounds

Cefapirin: A first-generation cephalosporin antibiotic.

Cefalotin: Another first-generation cephalosporin with a broad spectrum of activity.

Cefotaxime: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.

Biological Activity

Desacetyl Cephapirin Sodium Salt (CAS No. 104557-24-6) is a semi-synthetic antibiotic belonging to the cephalosporin class, primarily used in veterinary medicine for the treatment of mastitis in dairy cattle. Its biological activity, pharmacokinetics, and safety profile have been extensively studied, particularly in relation to its effectiveness against bacterial pathogens and its pharmacological behavior in biological systems.

- Molecular Formula : C15H14N3NaO5S2

- Molar Mass : 403.4 g/mol

- Physical State : Solid (crystalline)

- Color : Yellow-brown

- Melting Point : >160 °C

Desacetyl Cephapirin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the construction of the bacterial cell wall, leading to cell lysis and death. This mechanism is typical of beta-lactam antibiotics, making it effective against a range of Gram-positive bacteria, particularly Staphylococcus aureus.

Pharmacokinetics

Research indicates that after intramammary infusion, Desacetyl Cephapirin is rapidly absorbed into the bloodstream and distributed throughout the mammary gland. A study measuring antimicrobial concentrations in various milk fractions demonstrated that Desacetyl Cephapirin concentrations were significantly higher in foremilk compared to bucket milk or strippings, suggesting variability in drug distribution within the udder .

| Milk Fraction | Concentration (µg/mL) |

|---|---|

| Foremilk | 59.5 |

| Bucket Milk | 23.0 |

| Strippings | 30.2 |

Efficacy Against Pathogens

The Minimum Inhibitory Concentration (MIC) values for Desacetyl Cephapirin have been determined against various strains of bacteria. For instance, the MIC90 for field strains of Staphylococcus aureus was found to be 0.25 µg/mL, indicating strong antibacterial activity . Furthermore, studies have shown that it is effective in treating clinical mastitis caused by these pathogens, providing a significant therapeutic option for dairy farmers.

Safety Profile

This compound has been classified with specific hazard statements according to regulation EC No. 1272/2008. It may cause skin irritation and respiratory sensitization but is not classified as a carcinogen or reproductive toxicant . The safety data sheet highlights the importance of appropriate handling to minimize exposure risks.

Case Studies

- Clinical Mastitis Treatment : In a randomized crossover study involving six Holsteins, intramammary administration of Desacetyl Cephapirin resulted in significant reductions in bacterial counts in infected glands, demonstrating its effectiveness as a treatment for clinical mastitis .

- Pharmacokinetic Variability : A study comparing different milk fractions revealed that pharmacokinetic data based solely on foremilk might be misleading due to the observed differences in drug concentration across milk types . This emphasizes the need for careful consideration when designing treatment protocols and interpreting pharmacokinetic studies.

Properties

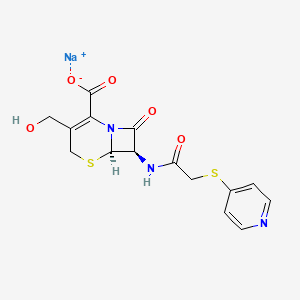

IUPAC Name |

sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2.Na/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9;/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23);/q;+1/p-1/t11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWZYPKYXORJY-GBWFEORMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N3NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747519 | |

| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104557-24-6 | |

| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.